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Compound of Interest

Compound Name: Asoxime chloride monohydrate
CAS No.: 82504-20-9
Cat. No.: B12780931
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Introduction: The Critical Role of Oxime
Reactivators in Neuroprotection

Organophosphorus (OP) compounds, a class of highly toxic chemicals encompassing nerve
agents (such as sarin, soman, and VX) and pesticides, pose a significant threat to both military
personnel and civilian populations.[1][2][3] Their primary mechanism of toxicity involves the
irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the
hydrolysis of the neurotransmitter acetylcholine.[3] This inhibition leads to an accumulation of
acetylcholine at nerve synapses, resulting in a cholinergic crisis characterized by
neuromuscular paralysis, seizures, and ultimately, death due to respiratory failure.[3] While
anticholinergic drugs like atropine can counteract the muscarinic effects of acetylcholine, they
do not address the underlying cause: the inactivated AChE. This is where oxime reactivators
become indispensable.

Asoxime chloride, commonly known as HI-6, is a potent bispyridinium oxime developed in 1968
to counteract the limitations of earlier antidotes, particularly against nerve agents like soman.[4]
This guide provides a comprehensive technical overview of Asoxime chloride monohydrate
(CAS 82504-20-9), designed for researchers, toxicologists, and drug development
professionals. We will delve into its chemical and physical properties, elucidate its mechanism
of action, detail its synthesis and analytical characterization, and review its efficacy and safety
profile, providing a holistic understanding of this critical medical countermeasure.
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Core Chemical and Physical Properties

Asoxime chloride monohydrate is the hydrated dichloride salt of the asoxime cation.
Understanding its fundamental properties is crucial for its formulation, storage, and analytical
characterization.

Chemical Identity and Nomenclature

e Chemical Name: 1-[[[4-(Aminocarbonyl)pyridiniolmethoxy]methyl]-2-
[(hydroxyimino)methyl]pyridinium dichloride monohydrate[5]

e Common Names: Asoxime chloride monohydrate, HI-6 dichloride monohydrate[5]
e CAS Number: 82504-20-9 (Monohydrate); 34433-31-3 (Anhydrous Dichloride)[5][6]

Physicochemical Data Summary

The key physicochemical properties of Asoxime chloride and its monohydrate form are
summarized in the table below for easy reference. These properties dictate its solubility,
stability, and suitability for various pharmaceutical formulations.

Property Value Source(s)
Molecular Formula C14H18CI2N4Oa4 [7]
Molecular Weight 377.22 g/mol [7]

Melting Point 145-147 °C [5]
Appearance Crystalline solid [6]
Solubility Water: 15 mg/mL (for

dichloride salt)

PBS (pH 7.2): 10 mg/mL (for

dichloride salt) o)

UV Absorption (Amax in H20) 217, 270, 300, 350 nm [51[6]
Storage (Powder) -20°C for up to 3 years [7]
Storage (In Solvent) -80°C for up to 1 year [7]
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Mechanism of Action: Reversing Catastrophic
Enzyme Inhibition

The therapeutic efficacy of asoxime lies in its ability to reactivate OP-inhibited AChE. This
process is a chemical rescue of a phosphylated enzyme, restoring its physiological function.

The Primary Mechanism: Nucleophilic Reactivation

Organophosphates inhibit AChE by covalently bonding to the serine hydroxyl group within the
enzyme's active site, forming a stable phosphylated conjugate.[3] The oxime group (-C=N-OH)
of asoxime is the key functional moiety for reactivation. In its deprotonated, anionic form
(oximate), it acts as a potent nucleophile.[6]

The reactivation process unfolds as follows:

Positioning: The bispyridinium structure of HI-6 facilitates its binding within the AChE active
site gorge.

» Nucleophilic Attack: The oximate anion attacks the phosphorus atom of the OP-AChE
conjugate.[6]

e Bond Cleavage: This attack cleaves the bond between the organophosphate and the serine
residue, regenerating the active hydroxyl group of the serine.

e Enzyme Restoration: The native, functional form of AChE is restored.

¢ Product Formation: A phosphylated oxime is formed, which then diffuses away from the
active site.
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Caption: AChE Inhibition by OP and Reactivation by Asoxime (HI-6).

The "Aging" Phenomenon: A Race Against Time

A critical factor limiting the efficacy of any oxime is the process of "aging.” This is a time-
dependent dealkylation of the phosphylated AChE, which results in a negatively charged
conjugate that is resistant to reactivation by nucleophiles like oximes.[2][3] The rate of aging is
highly dependent on the specific nerve agent; for instance, soman-inhibited AChE ages within
minutes.[2] This underscores the necessity of administering HI-6 as rapidly as possible
following exposure.[2] Notably, studies have shown that HI-6 can reactivate soman-inhibited
AChE up to 30 minutes post-exposure, suggesting the aging process may be slower than
initially thought, providing a crucial therapeutic window.[8]

Secondary Pharmacological Effects

Beyond AChE reactivation, HI-6 is believed to exert secondary beneficial effects. These may
include direct pharmacological actions such as antinicotinic effects at the neuromuscular
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junction, blockage of muscarinic and ganglionic receptors, and direct chemical interactions with
the OP agent.[2][9] These ancillary mechanisms could contribute to the overall protective
effect, particularly in cases where reactivation is slow or incomplete.

Synthesis and Chemical Analysis

The reliable production and quality control of Asoxime chloride monohydrate are paramount
for its use as a pharmaceutical agent. Several synthetic routes have been patented and
published.[5][10]

Representative Synthesis Protocol

A common and scalable approach for synthesizing HI-6 dichloride involves a two-step
quaternization reaction using bis(chloromethyl) ether as the linking agent.[10] The preferred
pathway involves the initial synthesis of a monoquaternary intermediate.[10]

Step 1: Synthesis of 2-hydroxyiminomethyl-1-chloromethoxymethylpyridinium chloride

o Pyridine-2-aldoxime is reacted with an excess of bis(chloromethyl) ether in a suitable aprotic
solvent (e.g., chloroform).

e The reaction proceeds via nucleophilic substitution, where the pyridine nitrogen attacks one
of the electrophilic carbons of bis(chloromethyl) ether.

e The resulting monoquaternary salt precipitates and can be isolated by filtration.
Step 2: Synthesis of Asoxime Chloride (HI-6)

e The monoquaternary intermediate from Step 1 (2-hydroxyiminomethyl-1-
chloromethoxymethylpyridinium chloride) is dissolved in a dry polar aprotic solvent, such as
dimethylformamide (DMF).[11]

« Isonicotinamide is added to the solution.[11]

e The reaction mixture is stirred at a moderately elevated temperature (e.g., 50°C) for several
hours under an inert atmosphere (e.g., argon).[11]
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e The second quaternization occurs as the nitrogen of isonicotinamide displaces the remaining
chloride from the chloromethyl group, forming the final bispyridinium ether linkage.

e The crude Asoxime chloride product precipitates from the reaction mixture.[11]
Purification:

e The crude product is collected by filtration and washed with solvents like ethanol and diethyl
ether to remove unreacted starting materials and solvent residues.[11]

 Further purification is achieved by recrystallization from a suitable solvent system, such as
isopropanol or a water/ethanol mixture, often with treatment by activated carbon to remove
colored impurities.[5][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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